molecular formula C13H21O3P B15468594 Diethyl [(4-ethylphenyl)methyl]phosphonate CAS No. 55190-52-8

Diethyl [(4-ethylphenyl)methyl]phosphonate

Cat. No.: B15468594
CAS No.: 55190-52-8
M. Wt: 256.28 g/mol
InChI Key: FSUIJEBMHJHGTO-UHFFFAOYSA-N
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Description

Diethyl [(4-ethylphenyl)methyl]phosphonate is an organophosphorus compound characterized by a phosphonate ester group attached to a benzyl moiety substituted with an ethyl group at the para position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate lipophilicity and stability, making it relevant in synthetic chemistry and materials science.

Properties

CAS No.

55190-52-8

Molecular Formula

C13H21O3P

Molecular Weight

256.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-ethylbenzene

InChI

InChI=1S/C13H21O3P/c1-4-12-7-9-13(10-8-12)11-17(14,15-5-2)16-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

FSUIJEBMHJHGTO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CP(=O)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The para-substituent on the benzyl group significantly influences the compound’s electronic, steric, and solubility profiles. Key comparisons include:

Compound Substituent Electronic Effect Key Properties/Applications Reference
Diethyl [(4-ethylphenyl)methyl]phosphonate -C₂H₅ (ethyl) Weakly electron-donating Moderate lipophilicity; potential intermediate in materials science
Diethyl [(4-nitrophenyl)methyl]phosphonate -NO₂ (nitro) Strong electron-withdrawing High polarity; applications in catalysis or reactive intermediates
Diethyl [(4-methoxyphenyl)methyl]phosphonate -OCH₃ (methoxy) Electron-donating Enhanced solubility in polar solvents; used in acid phosphatase inhibitors
Diethyl [(4-cyanophenyl)methyl]phosphonate -CN (cyano) Electron-withdrawing Improved reactivity in nucleophilic substitutions; antimicrobial potential
Diethyl [(4-hydroxyphenyl)methyl]phosphonate -OH (hydroxy) Electron-donating/withdrawing (ambivalent) Used in proton exchange membranes (e.g., triazine derivatives TP5/TP6)

Key Observations :

  • Electron-donating groups (e.g., -OCH₃, -C₂H₅) enhance stability in acidic conditions and improve solubility in organic solvents .
  • Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity, making the phosphonate group more reactive in cross-coupling reactions .
Antimicrobial Activity ():
  • Diethyl (4-boronic acid-substituted benzyl)phosphonate (3) : Exhibited "super-selectivity" against E. coli strains (MIC < 1 µg/mL), outperforming ciprofloxacin .
  • Diethyl benzylphosphonate (1) : Baseline activity (MIC ~10 µg/mL), highlighting the importance of boronic acid in enhancing membrane penetration .
Enzyme Inhibition ():
  • Diethyl (amino(4-methoxyphenyl)methyl)phosphonate derivatives: Acted as potent acid phosphatase inhibitors (IC₅₀ ~0.8 µM) due to the methoxy group’s hydrogen-bonding capacity .
  • Ethyl-substituted analog : Likely reduced inhibitory potency compared to methoxy derivatives but may exhibit unique selectivity profiles.

Q & A

Q. What are the common synthetic routes for Diethyl [(4-ethylphenyl)methyl]phosphonate, and how can regioselectivity be optimized?

The compound can be synthesized via click chemistry, involving the condensation of diethyl (azido(benzamido)methyl)phosphonate with alkynes under copper catalysis. For example, regioselective synthesis of a related phosphonate regioisomer was achieved with >90% yield by optimizing reaction temperature (0°C) and using triethylamine as a base to stabilize intermediates . Structural confirmation is typically performed via 1D/2D NMR and X-ray crystallography.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

A combination of ¹H/¹³C NMR and ³¹P NMR is essential for identifying phosphonate moieties and substituent patterns. For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) is critical. In one study, SCXRD resolved disorder in ethyl groups and hydrogen bonding networks (e.g., O–H⋯O interactions at 2.36–2.60 Å) .

Q. How can researchers assess the environmental mobility of this compound?

Soil mobility can be estimated using the organic carbon partition coefficient (Koc). For structurally similar phosphonates, Koc values as low as 9.7 indicate high mobility, but protonation at pH <5.6 (predicted pKa) may reduce mobility due to adsorption to clay . Use soil column experiments paired with HPLC-MS to validate predictive models.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for phosphonate derivatives?

Discrepancies often arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. For example, SCXRD of a related compound revealed disordered ethyl groups (occupancies 0.727/0.273) not fully resolved by NMR . Use variable-temperature NMR and DFT calculations to model conformers and compare with crystallographic data .

Q. What methodologies are recommended for evaluating the neurotoxicity potential of this compound?

Follow EFSA guidelines for food-contact materials:

  • In vitro assays : Bacterial reverse mutation (Ames test) and mammalian micronucleus assays to assess genotoxicity.
  • Structural analogs : Compare with neurotoxic phosphonates (e.g., organophosphates) using acetylcholinesterase inhibition assays .
  • Migration studies : Simulate leaching into food matrices using HPLC-UV and assess metabolites via LC-MS/MS .

Q. How does the phosphonate group influence biological activity in enzyme inhibition studies?

The phosphonate moiety acts as a non-hydrolyzable phosphate analog, enabling competitive inhibition. For example, nitro-substituted analogs bind to active sites of metalloenzymes (e.g., phosphatases) via chelation. Use surface plasmon resonance (SPR) to measure binding kinetics (Kd) and molecular docking to predict interaction sites .

Q. What strategies address low yields in phosphonate functionalization reactions?

  • Catalytic optimization : Use Pd/C for hydrogenation or CuI for cross-coupling to reduce side reactions .
  • Protecting groups : Temporarily shield reactive sites (e.g., nitro or cyano groups) with Troc (2,2,2-trichloroethoxycarbonyl) to improve selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates for derivatives like diethyl (4-cyanophenyl)phosphonate .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationClick chemistry, SCXRD, variable-temp NMR
Toxicity ScreeningAmes test, micronucleus assay, SPR
Environmental FateKoc modeling, soil column experiments
Enzyme Inhibition StudiesMolecular docking, SPR, ICP-MS (metal analysis)

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